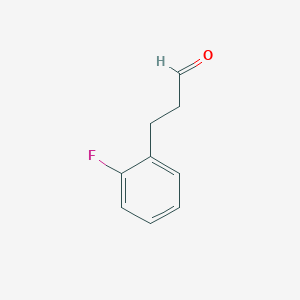

3-(2-Fluorophenyl)propionaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZURDERFVOUZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471015 | |

| Record name | 3-(2-Fluorophenyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175143-93-8 | |

| Record name | 2-Fluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175143-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)propionaldehyde (CAS Number: 175143-93-8), a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its applications in research and drug development.

Core Compound Information

CAS Number: 175143-93-8[1]

IUPAC Name: 3-(2-fluorophenyl)propanal[1]

Synonyms: this compound, 3-(2-FLUORO-PHENYL)-PROPIONALDEHYDE, BENZENEPROPANAL, 2-FLUORO-[1]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. The majority of the available data is based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | PubChem[1] |

| Molecular Weight | 152.16 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 152.063743068 Da | PubChem[1] |

| Monoisotopic Mass | 152.063743068 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 125 | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This proposed pathway is based on established chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation to form 1-(2-Fluorophenyl)propan-1-one

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

-

To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Oxidation to this compound

-

Dissolve the crude 1-(2-fluorophenyl)propan-1-one in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature.

-

Stir the mixture for a few hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motif is of interest. The aldehyde functional group is highly versatile and can participate in a wide range of chemical reactions to build more complex molecular architectures.

Potential Biological Activity

Some sources suggest that 2-(3-Fluorophenyl)propanal, a structural isomer, exhibits antimicrobial properties.[2] The aldehyde functional group is known to be reactive and can potentially disrupt microbial cell membranes.[2] The enhanced lipophilicity due to the fluorine atom may facilitate better penetration of cellular membranes.[2] Although this data is for a related compound, it suggests a potential area of investigation for this compound.

Hypothetical Signaling Pathway Modulation

In drug discovery, small molecules are often designed to interact with specific biological targets, such as enzymes or receptors within a signaling pathway, to modulate their activity. Given its chemical structure, derivatives of this compound could potentially be developed as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Below is a generalized diagram of a kinase signaling pathway, a common target in drug development, which could hypothetically be modulated by a derivative of this compound.

Caption: Hypothetical kinase signaling pathway inhibited by a drug candidate.

This diagram illustrates how a small molecule inhibitor, potentially synthesized from this compound, could block a key kinase in a signaling cascade, thereby preventing downstream events that lead to cellular responses like proliferation. This is a common mechanism of action for many modern targeted cancer therapies.

References

Technical Guide: Synthesis and Characterization of 3-(2-Fluorophenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)propionaldehyde, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol and outlines the expected analytical data for the comprehensive characterization of the compound.

Introduction

This compound, with the chemical formula C₉H₉FO, is an aromatic aldehyde containing a fluorine substituent on the phenyl ring.[1] The presence of the fluorine atom can significantly influence the molecule's physical, chemical, and biological properties, making it an attractive intermediate for the synthesis of novel pharmaceutical compounds and other specialty chemicals. The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This guide presents a detailed methodology for the preparation of this compound and the analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(2-Fluorophenyl)propan-1-ol. Several oxidation reagents can be employed for this transformation, with the Dess-Martin periodinane (DMP) and Swern oxidation being popular choices for their mild reaction conditions and high yields. Below is a detailed experimental protocol for the Dess-Martin oxidation.

Synthetic Pathway

Caption: Synthetic pathway for the oxidation of 3-(2-Fluorophenyl)propan-1-ol.

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

3-(2-Fluorophenyl)propan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with 3-(2-Fluorophenyl)propan-1-ol (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the alcohol (concentration typically 0.1-0.5 M).

-

Addition of Oxidant: The solution is cooled to 0 °C using an ice bath. Dess-Martin periodinane (1.1-1.5 eq) is added portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. The mixture is stirred vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| CAS Number | 175143-93-8 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~7.2-7.0 | m | 4H | Ar-H |

| ~3.0 | t | 2H | -CH₂-Ar |

| ~2.8 | dt | 2H | -CH₂-CHO |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | -CHO |

| ~161 (d, J ≈ 245 Hz) | C-F |

| ~131 (d, J ≈ 8 Hz) | Ar-C |

| ~129 (d, J ≈ 4 Hz) | Ar-C |

| ~127 (d, J ≈ 16 Hz) | Ar-C |

| ~124 (d, J ≈ 3 Hz) | Ar-C |

| ~115 (d, J ≈ 22 Hz) | Ar-C |

| ~45 | -CH₂-CHO |

| ~25 | -CH₂-Ar |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2920-2820 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1490, 1450 | C=C stretch (aromatic) |

| ~1230 | C-F stretch (aromatic) |

| ~750 | C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 152 | [M]⁺ (Molecular ion) |

| 123 | [M - CHO]⁺ |

| 109 | [M - CH₂CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization.

Safety Considerations

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

The Dess-Martin periodinane is a moisture-sensitive and potentially explosive reagent and should be handled with care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

-

All waste should be disposed of in accordance with institutional guidelines.

This guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers may need to optimize reaction conditions and purification procedures based on their specific laboratory setup and the desired scale of the reaction.

References

Spectroscopic Profile of 3-(2-Fluorophenyl)propionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Fluorophenyl)propionaldehyde (CAS No. 175143-93-8). Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from analogous compounds, primarily 3-phenylpropanal and propanal, to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The influence of the 2-fluoro substituent on the spectroscopic properties is a key focus of this analysis.

Chemical Structure and Properties

IUPAC Name: 3-(2-fluorophenyl)propanal[1] Molecular Formula: C₉H₉FO[1] Molecular Weight: 152.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton, the propyl chain, and the aromatic protons. The presence of the fluorine atom at the ortho position will introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.8 | Triplet (t) | 1H | -CHO | Expected to be a triplet due to coupling with the adjacent CH₂ group. |

| ~7.1-7.4 | Multiplet (m) | 4H | Ar-H | Complex multiplet pattern due to H-H and H-F coupling. |

| ~3.0 | Triplet (t) | 2H | Ar-CH₂- | |

| ~2.8 | Quartet (q) or Multiplet (m) | 2H | -CH₂-CHO | Will be a quartet coupled to the aldehyde proton and the adjacent CH₂ group. |

Predicted data is based on known chemical shifts for aldehydes and substituted benzene rings.[2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl carbon. The fluorine atom will induce C-F coupling, which will be observable for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~201 | C=O | Characteristic chemical shift for an aldehyde carbonyl carbon.[2] |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F | Large one-bond C-F coupling constant. |

| ~115-135 | Aromatic Carbons | Complex signals with observable C-F coupling constants. |

| ~45 | Ar-CH₂- | |

| ~28 | -CH₂-CHO |

Predicted data is based on known chemical shifts for aldehydes and fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by a strong carbonyl stretch and the C-H stretches of the aldehyde and alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |

| ~1725 | Strong | C=O stretch of aldehyde |

| ~3010-3100 | Medium | Aromatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium to Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-F stretch |

Predicted data is based on typical IR frequencies for aldehydes and aromatic compounds.[4][5]

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aldehyde.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 152 | [M]⁺ | Molecular ion peak. |

| 123 | [M-CHO]⁺ | Loss of the formyl radical. |

| 109 | [C₇H₆F]⁺ | Likely from benzylic cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in phenyl-containing compounds. |

Predicted fragmentation is based on common fragmentation patterns of aldehydes.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation information. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Methods

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Interrelation of Spectroscopic Techniques.

References

- 1. This compound | C9H9FO | CID 11715206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-(2-Fluorophenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)propionaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate. Understanding its chemical reactivity and stability is paramount for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, key reactions, and stability profile under various conditions. The information presented herein is a synthesis of data from publicly available chemical databases and scientific literature on analogous compounds, providing a robust predictive framework for the behavior of this molecule.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₉FO, is a substituted aromatic aldehyde.[1] Its structure consists of a propanal chain attached to a benzene ring substituted with a fluorine atom at the ortho position. The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(2-fluorophenyl)propanal | [1] |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.16 g/mol | [1] |

| CAS Number | 175143-93-8 | [1] |

| Appearance | Predicted to be a colorless to light yellow liquid or solid | [2] |

| XLogP3 | 1.7 | [1] |

Synthesis of this compound

An alternative and common method for the synthesis of 3-arylpropanals is the selective hydrogenation of the corresponding cinnamaldehyde.[4]

Proposed Synthetic Pathway via Mizoroki-Heck Coupling

The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. In this proposed synthesis, 1-bromo-2-fluorobenzene would be coupled with acrolein diethyl acetal in the presence of a palladium catalyst. The resulting acetal is then hydrolyzed to yield the target aldehyde.

Caption: Proposed Mizoroki-Heck synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[3])

-

Mizoroki-Heck Coupling: In a reaction vessel, combine 1-bromo-2-fluorobenzene, acrolein diethyl acetal, Pd(OAc)₂, and nBu₄NOAc in a suitable solvent (e.g., a polar aprotic solvent like DMF or NMP).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times.

-

Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and perform a work-up, which may involve filtration to remove the catalyst and extraction with an organic solvent.

-

Hydrolysis: Treat the crude acetal intermediate with aqueous hydrochloric acid at a controlled temperature (e.g., 30°C) to cleave the acetal and form the aldehyde.

-

After hydrolysis, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the final product, this compound, using column chromatography or distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the 2-fluorophenyl moiety influencing the reactivity of the aromatic ring. Aldehydes are known for their high reactivity, readily undergoing oxidation, reduction, and various nucleophilic addition reactions.[5]

Oxidation

Aromatic aldehydes are susceptible to oxidation, which can occur upon exposure to air (auto-oxidation) or through the action of oxidizing agents.[6] The primary oxidation product of this compound is 3-(2-fluorophenyl)propionic acid.

Caption: Oxidation of this compound.

Experimental Protocol for Oxidation (Adapted from the oxidation of 3-phenylpropanal[6])

-

Charge a reaction vessel with this compound. The reaction can be performed neat or in a suitable solvent.

-

Heat the reaction mixture to a temperature between 40°C and 80°C.

-

Introduce a medium containing molecular oxygen, such as air, into the reaction mixture.

-

Maintain the reaction at the desired temperature and pressure (e.g., 0.2 to 2 MPa) until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC or GC).

-

Upon completion, the resulting 3-(2-fluorophenyl)propionic acid can be purified by distillation or crystallization.

Reduction

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(2-fluorophenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.

Caption: Reduction of this compound.

Experimental Protocol for Reduction (Adapted from the reduction of 3-phenylpropanal derivatives[7])

-

Dissolve this compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting 3-(2-fluorophenyl)propan-1-ol by column chromatography or distillation.

Stability

The stability of aromatic aldehydes is a critical consideration in their handling, storage, and application. They are generally susceptible to degradation through several pathways, including oxidation, polymerization, and decomposition under thermal or photolytic stress.

Oxidative Stability

As previously mentioned, the primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. This can occur through auto-oxidation upon exposure to air. The rate of oxidation can be influenced by temperature, light, and the presence of catalysts. The 2-fluoro substituent, being an electron-withdrawing group, is expected to increase the oxidative stability of the aldehyde compared to unsubstituted benzaldehyde.[6]

Thermal and Photochemical Stability

Elevated temperatures and exposure to UV light can promote the degradation of aromatic aldehydes. Thermal decomposition of aromatic aldehydes can proceed through complex mechanisms, potentially involving free radical chain reactions. Photodecomposition can also lead to the cleavage of the carbonyl group and other rearrangements.

Stability in Different Media

The stability of this compound can also be affected by the pH of the medium. In acidic or basic conditions, aldehydes can undergo polymerization or other condensation reactions.

Quantitative Stability Data (Analogous Compounds)

While specific kinetic data for the degradation of this compound is not available, studies on other aromatic aldehydes provide valuable insights. For instance, aldehydes with electron-withdrawing substituents exhibit lower decomposition rates compared to unsubstituted benzaldehyde.[6]

| Compound Type | Relative Stability | Decomposition Rate (min⁻¹) | Reference |

| Unsubstituted Benzaldehyde | Lower | Higher (baseline) | [6] |

| Aldehydes with Electron-Withdrawing Groups | Higher | 0.00616 to 0.0141 | [6] |

| Aldehydes with Electron-Donating Groups | Lower | Higher than baseline | [6] |

Given that the fluorine atom is an electron-withdrawing group, it is anticipated that this compound will exhibit greater stability and a lower decomposition rate compared to 3-phenylpropanal.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for the quantitative analysis of aromatic aldehydes. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8 ppm), the aromatic protons, and the two methylene groups of the propanal chain. The ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound will display a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the C-C bonds in the propanal chain and loss of the formyl group.

References

- 1. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]

- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety, Handling, and Properties of 3-(2-Fluorophenyl)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(2-Fluorophenyl)propionaldehyde was found during the literature search. The following information is compiled from data on structurally similar compounds, including propionaldehyde and other fluorinated aromatic aldehydes. This guide is intended for informational purposes and should be supplemented with professional judgment and a thorough risk assessment before handling this chemical.

Introduction

This compound, also known as 3-(2-fluorophenyl)propanal, is an aromatic aldehyde of interest in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique structural features, combining an aldehyde functional group with a fluorinated phenyl ring, make it a versatile building block. However, the presence of these functionalities also necessitates careful consideration of its chemical reactivity and potential hazards. This technical guide provides a comprehensive overview of the available safety information, recommended handling procedures, and known properties of this compound, drawing from data on analogous substances.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol [1] |

| CAS Number | 175143-93-8[1] |

| Appearance | Likely a liquid or solid[2] |

| Odor | Likely pungent or fruity, characteristic of aldehydes[3] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available (likely flammable) |

| Solubility | Data not available |

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on data for propionaldehyde and other aromatic aldehydes, it should be treated as a hazardous substance.[3][4][5] The potential hazards are summarized in Table 2.

Table 2: Inferred Hazard Classification

| Hazard Class | Category | GHS Hazard Statement (Inferred) |

| Flammable Liquids | Category 2/3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

DOT Script for Hazard Pictograms:

References

- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. download.basf.com [download.basf.com]

The Advent of Fluorine: An In-depth Technical Guide to the Discovery and History of 2-Fluorinated Phenylpropanal Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. This guide delves into the discovery and history of a specific, yet significant, class of organofluorine compounds: 2-fluorinated phenylpropanals. While a singular "discovery" event for this entire class is not documented, their emergence is intrinsically linked to the broader evolution of organofluorine chemistry and the development of selective fluorination methodologies. This document provides a comprehensive overview of the historical context, key synthetic advancements, and the underlying principles that have enabled the creation and exploration of these valuable compounds. It further details plausible experimental protocols for their synthesis, summarizes available quantitative data, and explores their potential biological significance, offering a foundational resource for researchers in the field.

A Historical Perspective: The Rise of Organofluorine Chemistry

The journey to 2-fluorinated phenylpropanals begins with the broader history of organofluorine chemistry. The field's origins can be traced back to the late 19th and early 20th centuries, but it was the mid-20th century that witnessed a surge in interest, driven by the unique and often beneficial properties imparted by the fluorine atom.[1] The success of fluorinated compounds in various applications, from refrigerants to pharmaceuticals, spurred the development of new and more selective fluorinating agents.[1]

A significant milestone was the introduction of the first fluoro-pharmaceutical, fludrocortisone (Florinef), in 1954.[2] This synthetic corticosteroid demonstrated the profound impact that a single fluorine atom could have on a molecule's biological activity.[2] Today, it is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this element in drug design.[2][3]

The development of methods for the selective introduction of fluorine, particularly at the α-position to a carbonyl group, was crucial for the eventual synthesis of compounds like 2-fluorinated phenylpropanals. Early methods were often harsh and lacked selectivity, but the latter half of the 20th century saw the advent of more sophisticated reagents and techniques, making the synthesis of these specific structures feasible.

The Core Structure: Physicochemical Properties

The introduction of a fluorine atom at the C-2 position of the phenylpropanal scaffold induces significant changes in the molecule's physicochemical properties. These alterations are key to understanding their potential applications.

| Property | 2-Phenylpropanal (Unsubstituted) | 2-Fluoro-3-phenylpropanal (Representative) |

| Molecular Formula | C9H10O | C9H9FO |

| Molecular Weight | 134.18 g/mol | 152.17 g/mol |

| Boiling Point | ~205-207 °C | Not available |

| Calculated LogP | ~1.99 | ~2.1 (Estimated) |

| Polar Surface Area | 17.07 Ų | 17.07 Ų |

The high electronegativity of fluorine can alter the electron density of the entire molecule, influencing its reactivity, metabolic stability, and binding interactions with biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism.

Synthesis Methodologies: Accessing the Core Scaffold

The synthesis of 2-fluorinated phenylpropanal compounds primarily relies on the α-fluorination of a corresponding phenylpropanal or a suitable precursor. Several methods have been developed for the α-fluorination of aldehydes.

Electrophilic Fluorination of Enolates or Enol Ethers

This is a common and effective strategy. The phenylpropanal is first converted to its enolate or a more stable enol ether derivative, which then reacts with an electrophilic fluorine source.

Experimental Protocol: α-Fluorination of 3-Phenylpropanal using a Silyl Enol Ether Intermediate

-

Formation of the Silyl Enol Ether: To a solution of 3-phenylpropanal (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, is added triethylamine (1.2 eq). After stirring for 10 minutes, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

-

Electrophilic Fluorination: The crude silyl enol ether is dissolved in anhydrous acetonitrile. To this solution, N-fluorobenzenesulfonimide (NFSI) (1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-fluoro-3-phenylpropanal.

Organocatalytic Enantioselective α-Fluorination

For the synthesis of chiral 2-fluorinated phenylpropanals, organocatalytic methods have emerged as a powerful tool. Chiral amines can catalyze the enantioselective fluorination of aldehydes.

Experimental Protocol: Enantioselective α-Fluorination of 3-Phenylpropanal

-

Reaction Setup: In a dry vial, the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, 20 mol%) is dissolved in a suitable solvent such as chloroform. 3-Phenylpropanal (1.0 eq) is added, followed by the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI) (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification (eluting with a gradient of hexane and ethyl acetate) to yield the enantiomerically enriched 2-fluoro-3-phenylpropanal. The enantiomeric excess can be determined by chiral HPLC analysis.

Spectroscopic and Analytical Data

Characterization of 2-fluorinated phenylpropanal compounds relies on standard spectroscopic techniques.

| Technique | Expected Signature for 2-Fluoro-3-phenylpropanal |

| 1H NMR | - Aldehydic proton (CHO) signal around 9.5-10.0 ppm, likely a doublet due to coupling with the adjacent fluorine. - A complex multiplet for the proton at C2, coupled to both the aldehydic proton and the fluorine atom. - Methylene protons (CH2) adjacent to the phenyl group appearing as a multiplet. - Aromatic protons in the range of 7.2-7.4 ppm. |

| 13C NMR | - Carbonyl carbon signal around 190-200 ppm. - The C2 carbon will show a large one-bond coupling to fluorine (1JCF). - The C3 carbon will also show a smaller two-bond coupling to fluorine (2JCF). |

| 19F NMR | - A single resonance, the chemical shift of which is dependent on the specific substitution pattern on the phenyl ring. |

| Mass Spectrometry (EI) | - A molecular ion peak corresponding to the mass of the compound. - Characteristic fragmentation patterns, including loss of the formyl group (-CHO) and benzylic cleavage. |

| Infrared (IR) | - A strong carbonyl (C=O) stretching vibration around 1730-1750 cm-1. - C-F stretching vibration in the fingerprint region (around 1000-1100 cm-1). |

This table presents expected data based on general spectroscopic principles.

Biological Significance and Potential Applications

While specific biological data for 2-fluorinated phenylpropanal compounds is limited in publicly available literature, their potential bioactivity can be inferred from the properties of related compounds. Phenylpropanoids, as a class, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The introduction of fluorine can significantly modulate these activities.

Potential Areas of Interest for Drug Development:

-

Enzyme Inhibition: The electrophilic nature of the aldehyde and the altered electronic properties due to the fluorine atom could make these compounds inhibitors of various enzymes, particularly those with a nucleophilic residue in their active site.

-

Metabolic Stability: The strong C-F bond can enhance metabolic stability, leading to improved pharmacokinetic profiles in potential drug candidates.

-

Neurological Applications: Phenylpropanoid structures are found in many neurologically active compounds. Fluorination could fine-tune their interaction with receptors and transporters in the central nervous system.

Future Directions and Conclusion

The exploration of 2-fluorinated phenylpropanal compounds is still in its early stages. The synthetic methodologies are now in place to generate a diverse library of these molecules with varying substitution patterns on the phenyl ring. Future research should focus on:

-

Systematic Biological Screening: Evaluating a range of 2-fluorinated phenylpropanal derivatives in various biological assays to identify lead compounds for different therapeutic areas.

-

Mechanism of Action Studies: For any active compounds, elucidating the specific molecular targets and signaling pathways involved.

-

Development of More Efficient and Scalable Syntheses: While laboratory-scale syntheses are feasible, the development of more efficient and cost-effective methods will be crucial for any potential commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ortho-Fluorinated Propionaldehydes

This technical guide provides a comprehensive overview of the known and predicted physical properties of ortho-fluorinated propionaldehydes, specifically 2-fluoropropionaldehyde and 3-fluoropropionaldehyde. Designed for researchers, scientists, and professionals in drug development, this document collates computational data, offers comparisons with related non-fluorinated and analogous compounds, and presents standardized experimental protocols for the determination of key physical characteristics.

Introduction

Ortho-fluorinated propionaldehydes are of increasing interest in medicinal and agrochemical research. The introduction of a fluorine atom into a small organic molecule can significantly alter its physical, chemical, and biological properties. This includes modifications to boiling point, melting point, solubility, and metabolic stability. Understanding these physical properties is crucial for the design of novel compounds, the development of synthetic pathways, and the formulation of new products. This guide focuses on the two primary isomers: 2-fluoropropionaldehyde and 3-fluoropropionaldehyde. Due to a scarcity of experimentally determined data for these specific compounds in publicly accessible literature, this guide presents high-quality computed data alongside experimental data for the parent compound, propionaldehyde, and related fluorinated alkanes and alcohols to provide a robust comparative framework.

Comparative Physical Properties

The physical properties of 2- and 3-fluoropropionaldehyde are presented below. For comparative purposes, the experimentally determined properties of the non-fluorinated parent compound, propionaldehyde, are also included.

Propionaldehyde (Propanal)

Propionaldehyde is a colorless, flammable liquid with a pungent, fruity odor.[1][2] It serves as a critical baseline for understanding the effects of fluorination.

| Property | Value | Source |

| Molecular Formula | C₃H₆O | [1] |

| Molecular Weight | 58.08 g/mol | [1] |

| Boiling Point | 46-50 °C | [2] |

| Melting Point | -81 °C | [2] |

| Density | 0.81 g/cm³ (at 20 °C) | [2][3] |

| Water Solubility | 20 g/100 mL | [2] |

| Vapor Pressure | 341 hPa (at 20 °C) | [3] |

Ortho-Fluorinated Propionaldehydes (Computed Data)

The following tables summarize the computed physical properties for 2-fluoropropionaldehyde and 3-fluoropropionaldehyde, primarily sourced from PubChem.[4][5]

Table 1: Computed Physical Properties of 2-Fluoropropionaldehyde

| Property | Value | Source |

| Molecular Formula | C₃H₅FO | [5] |

| Molecular Weight | 76.07 g/mol | [5] |

| Exact Mass | 76.032442941 Da | [5] |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| XLogP3-AA (Lipophilicity) | 0.5 | [5] |

Table 2: Computed Physical Properties of 3-Fluoropropionaldehyde

| Property | Value | Source |

| Molecular Formula | C₃H₅FO | [4] |

| Molecular Weight | 76.07 g/mol | [4] |

| Exact Mass | 76.032442941 Da | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3-AA (Lipophilicity) | 0 | [4] |

Synthesis and Experimental Workflows

A general synthetic route for 3-fluoropropionaldehyde involves the fluorination of 1-propanol, followed by hydrolysis.[6] This process highlights a typical workflow for the preparation of such compounds.

Caption: A workflow diagram for the synthesis of 3-fluoropropionaldehyde.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for key experiments to determine the physical properties of liquid aldehydes like the ortho-fluorinated propionaldehydes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume (e.g., 5-10 mL) of the sample into the distillation flask and add a few boiling chips.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask.

-

Record the temperature at which the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, dry the outside, and record its mass (m₂).

-

Empty and dry the pycnometer, then fill it with the sample liquid.

-

Repeat the thermal equilibration in the water bath.

-

Dry the outside of the pycnometer and record its mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Water Solubility

This protocol determines the approximate solubility of the compound in water.

Apparatus:

-

Test tubes

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

In a series of test tubes, add a fixed volume of water (e.g., 1 mL).

-

To the first test tube, add a small, measured amount of the sample (e.g., 10 mg or 10 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Observe if the sample has completely dissolved. If it has, the substance is soluble to at least that concentration.

-

Continue adding small, known increments of the sample to the test tube, vortexing after each addition, until a saturated solution is formed (i.e., the sample no longer dissolves).

-

The total amount of sample dissolved in the known volume of water gives the solubility at that temperature. For more precise measurements, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the concentration of the dissolved compound in a saturated solution.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be complex due to spin-spin coupling between protons and the fluorine atom (H-F coupling). The aldehyde proton would appear as a downfield signal, likely a doublet of triplets for 2-fluoropropionaldehyde and a triplet for 3-fluoropropionaldehyde. The protons on the carbon bearing the fluorine would show a characteristic large doublet splitting.

-

¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant. The carbonyl carbon will be significantly downfield.

-

¹⁹F NMR: This would show a single resonance, likely a triplet of triplets for 2-fluoropropionaldehyde and a triplet for 3-fluoropropionaldehyde, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic carbonyl (C=O) stretch for the aldehyde group around 1720-1740 cm⁻¹. A C-F stretching band would also be present, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of the formyl radical (-CHO), the fluorine atom, and other small fragments. High-resolution mass spectrometry would be used to confirm the elemental composition.

Logical Relationships and Property Trends

The physical properties of organic molecules follow predictable trends. A logical workflow for estimating the properties of ortho-fluorinated propionaldehydes involves comparison with related compounds.

Caption: A logical workflow for estimating physical properties.

-

Boiling Point: The presence of the polar carbonyl group in aldehydes leads to dipole-dipole interactions, resulting in higher boiling points than corresponding alkanes.[7] However, they are lower than alcohols, which exhibit stronger hydrogen bonding.[8] The addition of fluorine increases the molecular weight and polarity, which would be expected to raise the boiling point compared to propionaldehyde.

-

Solubility: Small aldehydes are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules.[7][9] The fluorine atom may slightly alter the polarity and hydrogen bonding capability, but small fluorinated aldehydes are expected to retain some water solubility.

This guide provides a foundational understanding of the physical properties of ortho-fluorinated propionaldehydes for researchers and developers. While awaiting more extensive experimental validation, the combination of high-quality computational data and comparative analysis with related compounds offers a robust starting point for scientific and commercial applications.

References

- 1. Propane, 2-fluoro- [webbook.nist.gov]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. 2-Fluoropropane | C3H7F | CID 9867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoropropanal | C3H5FO | CID 20194933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanal, 2-fluoro- | C3H5FO | CID 11240423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-Fluoropropanal | 77063-66-2 [smolecule.com]

- 7. 3-FLUOROPROPAN-1-OL(462-43-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-FLUOROPROPANE CAS#: 420-26-8 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

Quantum Chemical Calculations for 3-(2-Fluorophenyl)propionaldehyde: A Technical Guide

Introduction

3-(2-Fluorophenyl)propionaldehyde is a molecule of interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmacologically active agents. The presence of a flexible propyl aldehyde chain and a fluorine-substituted aromatic ring imparts specific conformational and electronic characteristics that are crucial for its interaction with biological targets. Understanding these properties at a molecular level is paramount for rational drug design. Quantum chemical calculations offer a powerful in-silico approach to elucidate the structural, electronic, and spectroscopic features of this molecule, providing insights that can guide synthetic efforts and predict molecular behavior. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing computational protocols and presenting illustrative data.

Experimental and Computational Protocols

A combined experimental and computational approach is often employed to study molecules like this compound. While experimental techniques provide real-world data, computational methods offer a deeper understanding of the underlying quantum mechanical properties.

Computational Protocols

The following protocols outline a robust computational methodology for the quantum chemical analysis of this compound, based on established practices for similar molecules.

1. Conformational Analysis: The flexible propanal side chain allows for multiple conformers. A thorough conformational search is the first step.

-

Method: A combination of molecular mechanics (e.g., MMFF94) for an initial broad search, followed by optimization of the low-energy conformers using Density Functional Theory (DFT).

-

DFT Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1]

-

Basis Set: 6-31+G(d,p) is a suitable basis set for initial optimizations, including diffuse functions to describe the lone pairs of oxygen and polarization functions for more accurate geometries.

-

Procedure:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field.

-

Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

Optimize the geometry of each selected conformer using DFT at the B3LYP/6-31+G(d,p) level of theory.

-

Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

2. Geometric and Electronic Structure Calculations: For the most stable conformer, higher-level calculations are performed to obtain accurate geometric parameters and electronic properties.

-

DFT Functional: B3LYP or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.

-

Basis Set: A larger basis set, such as 6-311++G(d,p), is employed for higher accuracy.[1][2]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as chloroform or water.

-

Calculated Properties:

-

Optimized bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces.

-

Molecular Electrostatic Potential (MEP) surface.

-

Natural Bond Orbital (NBO) analysis for charge distribution.

-

3. Vibrational Spectroscopy (FT-IR and Raman): The calculated vibrational frequencies can be compared with experimental spectra.

-

Method: Frequency calculations at the B3LYP/6-311++G(d,p) level.

-

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Output: Scaled vibrational frequencies, IR intensities, and Raman activities.

4. NMR Spectroscopy: Calculation of NMR chemical shifts is a powerful tool for structure elucidation.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shieldings.[3]

-

DFT Functional and Basis Set: B3LYP/6-311+G(2d,p) or other specialized functionals have shown good performance for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[4]

-

Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory, using the equation: δ = σ_ref - σ_calc.

-

Solvation: PCM can be used to model solvent effects on chemical shifts.

Experimental Protocols (for validation)

1. FT-IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two KBr plates.

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Parameters: 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 32 scans.

2. NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired.

Data Presentation

The following data is illustrative and represents typical values that would be expected from the computational protocols described above.

Table 1: Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C(ring)-F | 1.355 | |

| C(ring)-C(propyl) | 1.510 | |

| C(propyl)-C(propyl) | 1.535 | |

| C(propyl)-C(aldehyde) | 1.520 | |

| C(aldehyde)=O | 1.210 | |

| Bond Angles (°) | ||

| F-C(ring)-C(ring) | 118.5 | |

| C(ring)-C(propyl)-C(propyl) | 112.0 | |

| C(propyl)-C(aldehyde)=O | 124.5 | |

| Dihedral Angles (°) | ||

| F-C(ring)-C(ring)-C(propyl) | 0.5 | |

| C(ring)-C(propyl)-C(propyl)-C(aldehyde) | 65.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹, scaled) | Assignment |

| 1 | 3060 | Aromatic C-H stretch |

| 2 | 2950 | Aliphatic C-H stretch (asymmetric) |

| 3 | 2880 | Aliphatic C-H stretch (symmetric) |

| 4 | 2750 | Aldehyde C-H stretch |

| 5 | 1735 | C=O stretch |

| 6 | 1580 | Aromatic C=C stretch |

| 7 | 1250 | C-F stretch |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

| Ionization Potential (vertical) | 7.10 |

| Electron Affinity (vertical) | -0.70 |

Table 4: Calculated NMR Chemical Shifts (δ, ppm)

| Nucleus | Calculated (GIAO, B3LYP/6-311+G(2d,p)) |

| ¹H NMR | |

| Aldehyde-H | 9.80 |

| Aromatic-H (ortho to F) | 7.15 |

| Aromatic-H (meta to F) | 7.30 |

| Aromatic-H (para to F) | 7.05 |

| CH₂ (alpha to ring) | 2.95 |

| CH₂ (beta to ring) | 2.80 |

| ¹³C NMR | |

| C=O | 201.5 |

| C-F | 162.0 (d, J=245 Hz) |

| Aromatic C-H | 124.0 - 132.0 |

| CH₂ (alpha to ring) | 45.0 |

| CH₂ (beta to ring) | 28.0 |

| ¹⁹F NMR | |

| C-F | -115.0 |

Visualizations

Caption: Computational workflow for this compound analysis.

Caption: Relationship between calculations and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Structure, Conformational Preference and Vibrational Spectral Analysis of 2-, and 3- Furancarboselenaldehyde Using DFT [ejchem.journals.ekb.eg]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Fluorophenyl)propionaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, it presents a logical workflow for solubility determination and a framework for the systematic presentation of acquired data.

Introduction to this compound

This compound, with the molecular formula C₉H₉FO, is an aldehyde derivative of fluorobenzene.[1] Its chemical structure, featuring a polar carbonyl group and a largely non-polar fluorophenyl ring, suggests a versatile solubility profile in organic solvents. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

As a general principle, aldehydes are known to be soluble in many common organic solvents.[2] The polarity of the carbonyl group allows for dipole-dipole interactions, while the aromatic ring and alkyl chain contribute to van der Waals forces, facilitating dissolution in solvents of varying polarities.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| Non-Polar Solvents | ||||||

| Hexane | C₆H₁₄ | 0.1 | ||||

| Toluene | C₇H₈ | 2.4 | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||||

| Polar Aprotic Solvents | ||||||

| Acetone | C₃H₆O | 5.1 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | ||||

| Polar Protic Solvents | ||||||

| Methanol | CH₃OH | 5.1 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Isopropanol | C₃H₈O | 3.9 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the constant temperature until the undissolved solute has fully sedimented.

-

Alternatively, centrifuge the suspension to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

-

Spectroscopic Method (UV-Vis Spectrophotometry)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is often used for high-throughput screening.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the procedure described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.

-

-

Sample Analysis:

-

After phase separation, withdraw a small, precise volume of the supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Chromatographic Method (High-Performance Liquid Chromatography - HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of material are available.

Protocol:

-

Method Development:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can effectively separate and quantify this compound.

-

-

Calibration:

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After equilibration and phase separation, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

-

Calculation:

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Analytical Solubility Determination.

Conclusion

While specific solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to determine this crucial physical property. The detailed experimental protocols for gravimetric, spectroscopic, and chromatographic methods offer robust approaches to obtaining accurate and reliable solubility data. The provided table template encourages systematic data recording, and the workflow diagrams offer a clear visual representation of the experimental processes. This information is intended to empower researchers in the fields of chemistry and drug development to effectively characterize and utilize this compound in their work.

References

An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated aromatic aldehydes. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the energetic characteristics of these compounds. The guide covers key thermochemical parameters, details the experimental and computational methodologies used for their determination, and presents available data in a structured format.

Introduction to Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a class of organic compounds that feature a fluorine atom (or multiple atoms) substituted onto a benzaldehyde framework. The introduction of fluorine can significantly alter the electronic properties, reactivity, and metabolic stability of the parent molecule. These modifications are of particular interest in medicinal chemistry and materials science. Understanding the thermochemical properties, such as the enthalpy of formation, is crucial for predicting the stability, reaction energetics, and bond strengths of these molecules.

While extensive thermochemical data exists for many organic compounds, specific experimental data for fluorinated aromatic aldehydes is not abundant in the literature. Therefore, a combination of available experimental data, established experimental techniques for similar compounds, and computational chemistry methods are employed to characterize their thermochemical landscape.

Key Thermochemical Properties

The core thermochemical properties relevant to fluorinated aromatic aldehydes include:

-

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a fundamental measure of the compound's stability.

-

Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of the substance from a solid to a gaseous state.[1]

-

Enthalpy of Vaporization (ΔvapH°): The heat required to transform one mole of the substance from a liquid to a gaseous state.[2]

-

Bond Dissociation Energy (BDE): The enthalpy change associated with the homolytic cleavage of a specific bond in a molecule.[3] For aldehydes, the C-H bond of the aldehyde group is of particular interest.

Data Presentation

The following tables summarize the available physical and thermochemical data for a selection of fluorinated aromatic aldehydes. It is important to note that experimentally determined thermochemical data for these specific compounds is limited. Much of the available information pertains to physical properties like boiling and melting points.

Table 1: Physical Properties of Monofluorobenzaldehyde Isomers

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| CAS Number | 446-52-6 | 456-48-4 | 459-57-4 |

| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |

| Molecular Weight ( g/mol ) | 124.11 | 124.11 | 124.11 |

| Melting Point (°C) | -44.5 | -10[4] | -10 |

| Boiling Point (°C) | 175[4] | 173[4] | 181[4] |

| Density (g/mL at 25°C) | 1.178 | 1.17 | 1.157 |

| Vapor Pressure (mmHg at 25°C) | - | 1.28[5] | - |

Table 2: Physical Properties of Difluorobenzaldehyde Isomers

| Property | 2,4-Difluorobenzaldehyde |

| CAS Number | 1550-35-2[6] |

| Molecular Formula | C₇H₄F₂O[6] |

| Molecular Weight ( g/mol ) | 142.10[6] |

| Melting Point (°C) | 2-3 |

| Boiling Point (°C) | 65-66 at 17 mmHg |

| Density (g/mL at 25°C) | 1.299 |

Table 3: Thermochemical Data for Fluorinated Aromatic Aldehydes (Experimental Data is Limited)

| Compound | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Enthalpy of Vaporization (kJ/mol) | C-H Aldehyde BDE (kJ/mol) |

| 2-Fluorobenzaldehyde | Data not available | Data not available | Data not available | Data not available |

| 3-Fluorobenzaldehyde | Data not available | Data not available | Data not available | Data not available |

| 4-Fluorobenzaldehyde | Data not available | Data not available | Data not available | Data not available |

| 2,4-Difluorobenzaldehyde | Data not available | Data not available | Data not available | Data not available |

| Benzaldehyde (for comparison) | -36.7 ± 1.2 | 60.2 ± 0.4 | 55.4 ± 0.2 | ~360 |

Note: Due to the scarcity of direct experimental thermochemical data for fluorinated benzaldehydes, this table highlights the current data gap. The values for benzaldehyde are provided for reference. Computational methods, as described in Section 5, are the most viable approach to obtaining these values.

Experimental Protocols

The determination of thermochemical properties is a precise and meticulous process. The following are detailed methodologies for key experiments applicable to fluorinated aromatic aldehydes.

Rotating-Bomb Calorimetry for Enthalpy of Formation